1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-methoxyphenyl)piperazine is a complex organic compound that features a unique combination of pyrazolo and piperazine moieties
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibitCDK2 , a cyclin-dependent kinase involved in cell cycle regulation, and PAK4 , a serine/threonine-protein kinase implicated in various cellular processes including cell survival and cytoskeleton organization.
Mode of Action
Based on the structure and the known targets of similar compounds, it can be hypothesized that this compound may interact with its targets by fitting into the active site of the enzyme, thereby inhibiting its function .
Biochemical Pathways
Given the potential targets, it can be inferred that this compound may affect pathways related to cell cycle regulation (via cdk2 inhibition) and various cellular processes including cell survival and cytoskeleton organization (via pak4 inhibition) .
Result of Action
Based on the potential targets, it can be inferred that this compound may inhibit cell proliferation and induce apoptosis .
Preparation Methods
The synthesis of 1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-methoxyphenyl)piperazine involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrazine core. This can be achieved through cyclization reactions involving appropriate precursors. The piperazine ring is then introduced via nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the synthesis of materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives and piperazine-based molecules. What sets 1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-methoxyphenyl)piperazine apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. Examples of similar compounds include pyrazolo[3,4-d]pyrimidine and triazolo[4,3-a]pyrazine derivatives .
Properties
IUPAC Name |
2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-26-19-5-3-2-4-17(19)23-10-12-24(13-11-23)20-18-14-16(15-6-7-15)22-25(18)9-8-21-20/h2-5,8-9,14-15H,6-7,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUGKZGFKSELHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.